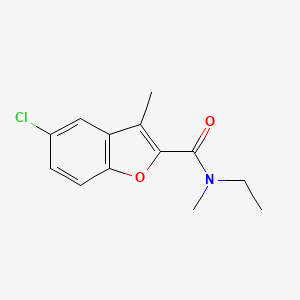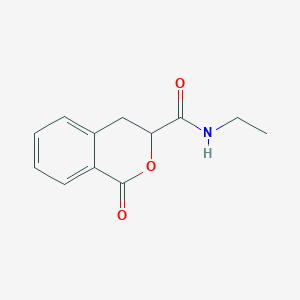
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to improve insulin sensitivity and reduce cognitive impairment in animal models of diabetes and Alzheimer's disease, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide in laboratory experiments include its potential therapeutic applications, its ability to inhibit specific enzymes and proteins, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
Further research is needed to determine the safety and efficacy of 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide in humans. Additionally, future research could focus on the development of more potent and selective derivatives of this compound for use in therapeutic applications. Other future directions could include the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Overall, 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide has significant potential for use in various scientific research studies and therapeutic applications.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide involves the reaction of 2-amino-4-morpholinothiophenol with 4-methoxybenzoyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-26-16-8-6-15(7-9-16)21-23-18(14-28-21)20(25)22-17-4-2-3-5-19(17)24-10-12-27-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNKWARWVATSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC=C3N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

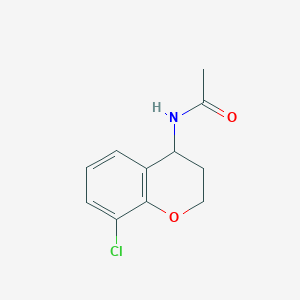
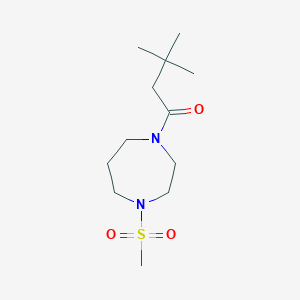
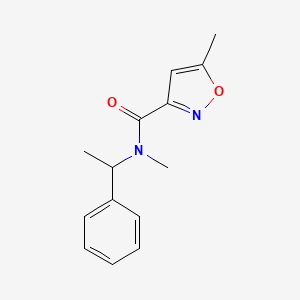
![3-methyl-N-[[2-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7566328.png)
![N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566333.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566337.png)
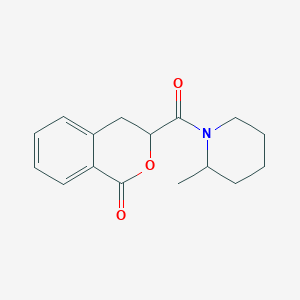
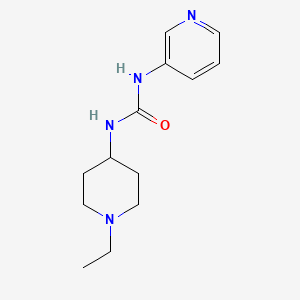
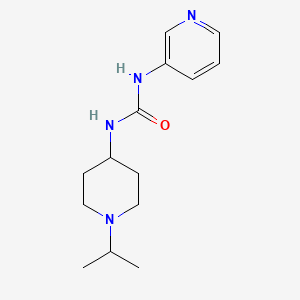
![N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide](/img/structure/B7566366.png)
![4-fluoro-3-(methanesulfonamido)-N-[2-(2-phenylphenoxy)ethyl]benzamide](/img/structure/B7566368.png)

